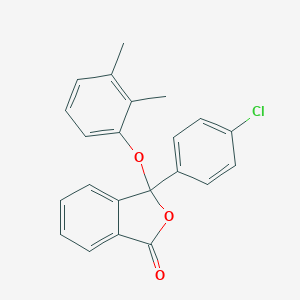
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N-(4-methoxy-2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to N-(4-methoxy-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide include other pyrazole derivatives such as:
- 4-nitro-1H-pyrazole
- N-(4-methoxy-2-methylphenyl)acetamide
- 2-(1H-pyrazol-1-yl)pyridine These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitro group and the pyrazole ring in this compound contributes to its distinct properties and potential applications .
Propiedades
Fórmula molecular |
C13H14N4O4 |
|---|---|
Peso molecular |
290.27g/mol |
Nombre IUPAC |
N-(4-methoxy-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4/c1-9-5-11(21-2)3-4-12(9)15-13(18)8-16-7-10(6-14-16)17(19)20/h3-7H,8H2,1-2H3,(H,15,18) |
Clave InChI |
HLKFAZUNROSOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443090.png)

![ethyl 2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443096.png)
![4-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B443097.png)
![5-methyl-N-{4-[(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B443100.png)

![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)


![Methyl 2-[(2-ethylbutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443106.png)
![isopropyl 2-[(4-isopropylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443107.png)
![Isopropyl 2-[(3,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443108.png)
